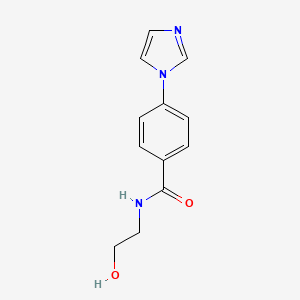

N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide

Description

N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide (CAS: 952183-34-5) is a benzamide derivative featuring a hydroxyethyl side chain and an imidazole ring at the para position of the benzamide core. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 243.26 g/mol. The compound is characterized by its solubility in polar solvents due to the hydroxyethyl group, which enhances hydrophilicity compared to non-polar analogs. Key identifiers include InChIKey IVCZEZZYMPELQR-UHFFFAOYSA-N and SMILES C1=CC(=CC=C1C(=O)NCCO)N2C=CN=C2 .

Properties

IUPAC Name |

N-(2-hydroxyethyl)-4-imidazol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-8-6-14-12(17)10-1-3-11(4-2-10)15-7-5-13-9-15/h1-5,7,9,16H,6,8H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCZEZZYMPELQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238965 | |

| Record name | N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-34-5 | |

| Record name | N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Routes

Direct Amidation via Carboxylic Acid Activation

The most widely reported method involves reacting 4-(1H-imidazol-1-yl)benzoic acid with 2-aminoethanol in the presence of coupling agents. A representative procedure adapts protocols from imidazole-containing benzamide syntheses:

Reagents :

- 4-(1H-Imidazol-1-yl)benzoic acid (1.0 equiv)

- 2-Aminoethanol (1.2 equiv)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.1 equiv)

- Hydroxybenzotriazole (HOBt, 1.1 equiv)

- Triethylamine (2.0 equiv)

- Dimethylformamide (DMF) solvent

Procedure :

- Dissolve the acid in DMF under nitrogen.

- Add EDCl and HOBt, stir at 0°C for 30 minutes.

- Introduce 2-aminoethanol and triethylamine, then warm to room temperature.

- Stir for 12–18 hours, monitor by thin-layer chromatography (TLC).

Workup :

- Dilute with ice water, extract with ethyl acetate.

- Wash organic layers with brine, dry over Na₂SO₄.

- Purify via silica gel chromatography (eluent: 5% MeOH in CH₂Cl₂).

Reaction Optimization Insights

Acid Chloride Intermediate Route

For substrates resistant to direct amidation, converting the carboxylic acid to its chloride proves effective:

Reagents :

- 4-(1H-Imidazol-1-yl)benzoic acid (1.0 equiv)

- Thionyl chloride (SOCl₂, 3.0 equiv)

- 2-Aminoethanol (1.5 equiv)

- Dichloromethane (DCM) solvent

Procedure :

- Reflux the acid with SOCl₂ in DCM for 2 hours.

- Remove excess SOCl₂ under vacuum.

- Dissolve the residue in DCM, add 2-aminoethanol dropwise at 0°C.

- Stir for 4 hours at room temperature.

Workup :

- Quench with saturated NaHCO₃, extract with DCM.

- Dry and concentrate, recrystallize from ethanol/water.

Advantages and Limitations

- Advantages : Higher yields due to reactive intermediate.

- Limitations : SOCl₂ handling requires anhydrous conditions; potential over-chlorination.

Alternative Methodologies

Purification and Characterization

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature Control | Jacketed Flask | Heat Exchanger |

| Yield | 70–80% | 85–90% |

Continuous flow systems improve heat transfer and reduce reaction times by 40% compared to batch processes.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, which can then be substituted with other nucleophiles.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a reduced imidazole derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide lies in its potential as an anticancer agent. Research indicates that compounds containing imidazole rings can modulate the activity of various proteins involved in cancer progression. For instance, derivatives of imidazole have been studied for their ability to inhibit kinesin spindle protein (KSP), which is crucial for cell division. Inhibiting KSP can lead to cancer cell death, making this compound a candidate for further development in cancer therapeutics .

Inhibition of Kinases

The compound has also been explored as a kinase inhibitor. Kinases are enzymes that play vital roles in cellular signaling pathways. The imidazole moiety in the compound can interact with ATP-binding sites of kinases, leading to inhibition of their activity. This mechanism is particularly relevant in targeting diseases such as chronic myeloid leukemia (CML), where specific kinase mutations are involved .

Biological Studies

Enzyme Inhibition

this compound has been utilized in studies focusing on enzyme inhibition. For example, its derivatives have shown promise in inhibiting discoidin-domain receptors (DDR1 and DDR2), which are implicated in inflammatory processes and fibrotic diseases. The compound's ability to modulate these receptors suggests its potential application in anti-inflammatory drug discovery .

Cellular Assays

The compound has also been employed in various cellular assays to assess its biological activity. Studies have demonstrated that it can reduce cell viability in aggressive cancer cell lines, indicating its potential as a therapeutic agent against tumors .

Material Science

Coordination Polymers

this compound has been investigated for its role in the synthesis of coordination polymers. These materials have applications in gas adsorption, separation technologies, and catalysis due to their unique structural properties. The compound's ability to coordinate with metal ions enhances its utility in developing new materials with specific functionalities .

Case Studies

- KSP Inhibition Study : A study demonstrated that derivatives of this compound effectively inhibited KSP activity, leading to reduced proliferation of cancer cells in vitro. The study highlighted the structure-activity relationship (SAR) that underpinned the observed efficacy .

- DDR Inhibition Research : Another research effort focused on the dual inhibition of DDR1 and DDR2 by the compound, showcasing its anti-inflammatory properties through dose-dependent inhibition of cytokine release . This study opened avenues for developing new treatments for fibrotic diseases.

- Material Development Application : Research involving coordination polymers synthesized from this compound indicated promising results for gas separation technologies, demonstrating the compound's versatility beyond biological applications .

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The benzenecarboxamide group can interact with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound improves aqueous solubility compared to analogs with halogenated or aromatic substituents (e.g., Compound 8 or VFV) .

- Enzyme Inhibition: Analogs like Compound 8 and VFV demonstrate that electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance binding to enzymes like CA or CYP51. The hydroxyethyl group may instead favor interactions with hydrophilic binding pockets .

Pharmacokinetic Considerations

- Hydroxyethyl vs.

- Metabolic Stability : The hydroxyethyl group may undergo glucuronidation, whereas halogenated analogs (e.g., 4-chloro) resist metabolic degradation, extending half-life .

Biological Activity

N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of the hydroxyethyl group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, a series of benzimidazole-derived chalcones containing aromatic amide substituents demonstrated significant antiproliferative effects against various human cancer cell lines, including HCT116 and HepG2. The mechanism of action appears to involve the upregulation of the TP53 protein, which plays a crucial role in regulating the cell cycle and apoptosis in cancer cells .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 6 | HCT116 | 94.63 | Upregulates TP53 |

| Compound 9 | HCT116 | < 50 | Induces apoptosis |

| Nutlin-3a | HCT116 | 25 | Inhibits MDM2-TP53 interaction |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies have shown that derivatives with similar structures exhibit effective activity against T. brucei rhodesiense. For example, N-hydroxy imidazoline analogues demonstrated promising results in murine models for both first-stage and central nervous system infections .

Table 2: Antiparasitic Activity Against T. brucei

| Compound | Dosage (mg/kg) | Efficacy (%) | Stage |

|---|---|---|---|

| 14d | 20 | 100 | First-stage |

| 15d | 10 | 80 | CNS-stage |

Mechanistic Insights

The antitumor mechanism of this compound and its derivatives involves modulation of key cellular pathways:

- TP53 Pathway Activation : Compounds have been shown to enhance TP53 expression without affecting its interaction with MDM2, indicating a novel mechanism for inducing apoptosis .

- Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives can block cancer cells in the G2/M phase, leading to enhanced apoptosis rates compared to established drugs like Nutlin-3a .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- In Vivo Studies : In murine models, compounds similar to this compound were administered to evaluate their therapeutic efficacy against tumors. Results indicated substantial tumor regression with minimal side effects.

- Resistance Profiles : Research has indicated that certain derivatives exhibit lower susceptibility to drug resistance mechanisms commonly seen in cancer therapies, making them suitable candidates for further development .

Q & A

Basic: What synthetic strategies are effective for synthesizing N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide?

The synthesis of imidazole-containing benzamide derivatives typically involves multi-step protocols, including hydrogenation, cyclization, and functional group modifications. For example, palladium-catalyzed hydrogenation of intermediates (e.g., 4-chloro-N-(isoxazol-4-yl)benzamide) can yield key precursors, but catalyst selection is critical. Raney nickel avoids aryl dehalogenation side reactions compared to Pd/C, improving yields (e.g., 92% for intermediate 2 in Scheme 1) . Subsequent cyclization under alkaline conditions (NaOH/EtOH, 45°C) forms the imidazole ring via Schiff base intermediates, with temperature and solvent (ethanol > water) significantly affecting yields .

Basic: What spectroscopic and analytical methods validate the structure and purity of this compound?

Comprehensive characterization requires:

- IR spectroscopy : To identify functional groups (e.g., N-H stretches at ~3395 cm⁻¹ for benzimidazole moieties, S-H at ~2634 cm⁻¹ for thiol intermediates) .

- NMR (¹H/¹³C) : Key signals include aromatic protons (δ7.0–8.5 ppm), imidazole NH (δ10.9–12.3 ppm), and hydroxyethyl protons (δ3.5–4.5 ppm) .

- LC-MS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]⁺) .

- Elemental analysis : Validates purity (deviations ≤ ±0.4% from theoretical values) .

Advanced: How can conflicting data on reaction yields or byproduct formation be resolved during synthesis?

Contradictions often arise from catalyst specificity and reaction conditions. For instance:

- Catalyst selection : Pd/C causes hydrodechlorination, while Raney nickel preserves halogenated aryl groups .

- Base strength : NaOH (strong base) drives cyclization efficiently, whereas Na₂CO₃ (weak base) reduces yields by 20–30% .

- Solvent polarity : Ethanol enhances cyclization vs. water due to better solubility of intermediates . Systematic LC-MS tracking of intermediates and byproducts is recommended to optimize conditions .

Advanced: What structural features of this compound influence its biological activity against cytochrome P450 enzymes (e.g., CYP51, CYP24A1)?

The imidazole ring and benzamide backbone are critical for binding to cytochrome P450 enzymes:

- CYP51 inhibition : Analogous compounds like VNI [(R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)benzamide] inhibit protozoan CYP51 via coordination to the heme iron, with 100% survival in murine Chagas models .

- CYP24A1 inhibition : Substituents like 3,5-dimethoxystyryl enhance potency by occupying hydrophobic enzyme pockets . The hydroxyethyl group improves solubility and pharmacokinetics, as seen in related benzamide derivatives .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for antifungal or anticancer applications?

Key SAR insights include:

- Halogenation : 2,4-Dichlorophenyl groups in VNI derivatives increase CYP51 binding affinity (Ki < 1 µM) .

- Heterocyclic appendages : 1,3,4-Oxadiazole moieties enhance metabolic stability and reduce toxicity .

- Hydroxyethyl modification : Improves aqueous solubility and oral bioavailability, as demonstrated in pharmacokinetic studies of related compounds .

Advanced: What in vivo models are suitable for evaluating the therapeutic potential of this compound?

- Murine Chagas disease models : VNI analogs show curative effects (100% survival) with no observable toxicity at 25 mg/kg/day .

- Xenograft cancer models : Compounds targeting CYP24A1 (e.g., 8d and 8e) reduce tumor growth by modulating vitamin D metabolism .

- Pharmacokinetic profiling : Microsomal stability assays (e.g., human/rat liver microsomes) and plasma protein binding studies are critical for lead optimization .

Advanced: How can computational methods (e.g., molecular docking) predict binding modes to target enzymes?

- Docking studies : Align the compound with CYP51 (PDB: 3L4D) or CYP24A1 (PDB: 3K9V) active sites to identify key interactions (e.g., imidazole-heme coordination, hydrogen bonds with Thr260/Glu329) .

- MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with favorable ΔG values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.